molecular formula C12H14BrNO3 B2654734 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide CAS No. 347342-54-5

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide

Cat. No.: B2654734
CAS No.: 347342-54-5
M. Wt: 300.152
InChI Key: MXNRUCDLYCHLLA-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:

    Bromination: The precursor compound, such as 2,3-dihydrobenzo[b][1,4]dioxin, is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Amide Formation: The brominated intermediate is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives, such as azides or thiocyanates.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of dehalogenated compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is unique due to its specific combination of a bromine atom and a dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNRUCDLYCHLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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